molecular formula C18H27NO3 B7084390 N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

Cat. No.: B7084390
M. Wt: 305.4 g/mol
InChI Key: IAQFZTRWCLPKPZ-HNNXBMFYSA-N
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Description

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring and a carboxamide group

Properties

IUPAC Name

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-11(2)15(18(5,6)21)19-16(20)12-8-7-9-13-14(12)22-10-17(13,3)4/h7-9,11,15,21H,10H2,1-6H3,(H,19,20)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQFZTRWCLPKPZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)O)NC(=O)C1=C2C(=CC=C1)C(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)NC(=O)C1=C2C(=CC=C1)C(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an amine under conditions that promote amide bond formation.

    Addition of the Hydroxy and Dimethyl Groups: These groups can be introduced through selective functionalization reactions, such as hydroxylation and alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide: can be compared with other benzofuran derivatives and carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

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